molecular formula C13H16N2O3 B042845 N-(2-(4-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide CAS No. 39998-64-6

N-(2-(4-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide

Cat. No.: B042845
CAS No.: 39998-64-6
M. Wt: 248.28 g/mol
InChI Key: DVJGMCLSLFPIQR-UHFFFAOYSA-N
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Description

N-(2-(4-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide is an indole-derived acetamide compound characterized by a 1H-indole core substituted with a hydroxy group at position 4, a methoxy group at position 5, and an ethylacetamide side chain at position 2. Its molecular formula is C₁₃H₁₆N₂O₃, with a molecular weight of 248.28 g/mol (calculated from and ). The compound is structurally related to melatonin (N-acetyl-5-methoxytryptamine, CAS 73-31-4), which shares the 5-methoxyindole scaffold but lacks the 4-hydroxy substitution and has a tryptamine backbone instead of an ethylacetamide group .

Key structural features include:

  • Indole ring: The aromatic heterocycle provides a planar scaffold for interactions with biological targets.
  • Substituents: The 4-hydroxy and 5-methoxy groups confer polarity and hydrogen-bonding capacity.
  • Ethylacetamide side chain: This moiety enhances solubility and modulates pharmacokinetic properties compared to simpler indole derivatives.

Properties

IUPAC Name

N-[2-(4-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8(16)14-6-5-9-7-15-10-3-4-11(18-2)13(17)12(9)10/h3-4,7,15,17H,5-6H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJGMCLSLFPIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C(=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxylation of Melatonin via Cytochrome P450 Enzymes

The primary route for 4-Hydroxymelatonin synthesis involves the enzymatic hydroxylation of melatonin. Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2 , catalyze the addition of a hydroxyl group at the 4-position of the indole ring. This reaction occurs in vivo as part of melatonin metabolism but has been replicated in vitro using recombinant enzymes.

Reaction Conditions:

  • Substrate: Melatonin (1–10 mM)

  • Enzyme Source: Recombinant CYP1A1 expressed in E. coli or human liver microsomes

  • Cofactors: NADPH (1 mM), molecular oxygen

  • Temperature: 37°C

  • Incubation Time: 60–120 minutes

Under optimized conditions, this method achieves a conversion yield of 15–20% , with 4-Hydroxymelatonin identified as the major product via LC-MS/MS.

Microbial Biocatalysis

Recent advances employ whole-cell biocatalysts for scalable synthesis. Saccharomyces cerevisiae engineered to express CYP1A1 and NADPH-cytochrome P450 reductase demonstrates promise:

ParameterValue
Strain Engineered S. cerevisiae
Substrate Melatonin (5 mM)
Yield 12% after 48 hours
Byproducts 6-Hydroxymelatonin (<2%)

This approach reduces reliance on purified enzymes, though productivity remains limited compared to chemical methods.

Chemical Synthesis Strategies

Direct Hydroxylation Using Fenton’s Reagent

Chemical hydroxylation employs iron-based catalysts to generate hydroxyl radicals. A representative protocol involves:

  • Reagents:

    • Melatonin (1 equiv)

    • FeSO₄ (0.1 equiv)

    • H₂O₂ (2 equiv)

    • Acetic acid (solvent)

  • Conditions:

    • Temperature: 25°C

    • Reaction Time: 6 hours

    • pH: 3.0–4.0

  • Outcome:

    • 4-Hydroxymelatonin Yield: 8–10%

    • Major Byproduct: 6-Hydroxymelatonin (5–7%)

This method is less selective than enzymatic routes but offers faster reaction times.

Multi-Step Synthesis from Tryptophan

A de novo synthesis pathway avoids reliance on melatonin:

Step 1: Tryptophan Decarboxylation

  • Tryptophan → Tryptamine (via aromatic L-amino acid decarboxylase)

  • Yield: >90% under physiological conditions

Step 2: Hydroxylation to 5-Hydroxytryptamine (Serotonin)

  • Enzyme: Tryptophan hydroxylase (TPH)

  • Cofactors: Tetrahydrobiopterin, O₂

Step 3: N-Acetylation to N-Acetylserotonin

  • Enzyme: Serotonin N-acetyltransferase (SNAT)

  • Acetyl Donor: Acetyl-CoA

Step 4: 4-Hydroxylation and O-Methylation

  • Enzyme: CYP1A1 (hydroxylation) followed by catechol-O-methyltransferase (COMT)

  • Methyl Donor: S-Adenosylmethionine (SAM)

This pathway mirrors endogenous biosynthesis but requires stringent control over reaction conditions to minimize side products.

Industrial-Scale Production Challenges

Yield Optimization

Current industrial methods face bottlenecks:

MethodMax YieldScalabilityCost ($/kg)
Enzymatic 20%Moderate12,000
Chemical 10%High8,500
Microbial 12%Low15,000

Enzyme instability and byproduct formation limit cost-effectiveness.

Downstream Purification

4-Hydroxymelatonin isolation typically involves:

  • Liquid-Liquid Extraction: Ethyl acetate/water partitioning

  • Chromatography: Reverse-phase HPLC with C18 columns

  • Crystallization: Methanol/water recrystallization

Purity: >98% after three purification stages.

Analytical Validation Methods

LC-MS/MS Quantification

A validated protocol for detecting 4-Hydroxymelatonin in biological samples includes:

ParameterSpecification
Column ACE 3μ C18 (150 × 2.1 mm)
Mobile Phase Water/methanol (50:50) + 0.1% formic acid
Flow Rate 200 μL/min
Detection SRM m/z 233 → 174

This method achieves a limit of detection (LOD) of 0.5 ng/mL and linearity over 0.5–100 ng/mL.

NMR Characterization

Key ¹H-NMR signals for 4-Hydroxymelatonin:

Signal (ppm)Assignment
1.98Acetamide methyl
3.725-Methoxy group
6.85–7.15Indole protons

These spectral markers confirm structural integrity post-synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxymelatonin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Products include cyclic 3-hydroxymelatonin and other hydroxylated melatonin derivatives.

    Reduction: The primary product is melatonin.

    Substitution: Halogenated melatonin derivatives.

Scientific Research Applications

4-Hydroxymelatonin has a wide range of applications in scientific research:

    Chemistry: It is studied for its antioxidant properties and potential to scavenge free radicals.

    Biology: It plays a role in cellular protection against oxidative stress and has been studied in various biological systems.

    Medicine: Its antioxidant properties make it a candidate for therapeutic applications in neurodegenerative diseases, cancer, and aging.

    Industry: It is explored for use in cosmetic formulations due to its skin-protective effects

Mechanism of Action

4-Hydroxymelatonin exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways. It also modulates signaling pathways related to inflammation and apoptosis .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Indole Derivatives

Compound Name Core Structure Substituents (Positions) Side Chain Molecular Formula Reference
Target Compound Indole 4-OH, 5-OCH₃ (positions 4,5) Ethylacetamide (C3) C₁₃H₁₆N₂O₃
Melatonin (CAS 73-31-4) Indole 5-OCH₃ (position 5) Tryptamine (C3) C₁₃H₁₆N₂O₂
Compound 10j () Indole 5-OCH₃, 2-CH₃ (positions 5,2) 3-Chloro-4-fluorophenylacetamide C₂₅H₂₁Cl₂FNO₃
KCH-1521 () Indole 5-OCH₃ (position 5) Benzo[d][1,3]dioxol-5-yloxyacetamide C₂₀H₁₇N₃O₅
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide Indole 5-OCH₃ (position 5) 2-Oxoacetamide linked to 4-methoxyphenyl C₂₁H₂₀N₂O₄

Key Observations :

  • Substituent Diversity : The target compound’s 4-hydroxy group distinguishes it from melatonin and other 5-methoxyindoles .
  • Side Chain Modifications : Derivatives like 10j () and KCH-1521 () incorporate halogenated aryl or heterocyclic groups, enhancing target specificity or metabolic stability .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Solubility (Predicted) LogP (Calculated) Reference
Target Compound Not reported Moderate (polar groups) 1.2
Melatonin 116–120 Low (lipophilic) 1.1
Compound 10j () 192–194 Low (halogenated) 3.8
Compound 36 () Not reported Low (sulfonamide) 2.5

Key Observations :

  • Lipophilicity : Halogenated derivatives (e.g., 10j) exhibit higher LogP values, favoring membrane permeability but reducing aqueous solubility .

Table 3: Reported Bioactivities

Compound Name Biological Activity IC₅₀/EC₅₀ Reference
Target Compound Not explicitly reported (structural analog of melatonin) N/A
Melatonin Circadian rhythm regulation, antioxidant 0.1–1 nM
Compound 10j () Bcl-2/Mcl-1 inhibition (anticancer) 0.8 μM
KCH-1521 () Talin modulation (anti-angiogenic) 10 μM
Compound 5a–y () Antiproliferative (cancer cell lines) 1–50 μM

Key Observations :

  • Mechanistic Diversity : While melatonin targets GPCRs (e.g., MT1/MT2 receptors), derivatives like 10j and KCH-1521 act on apoptosis regulators (Bcl-2/Mcl-1) and cytoskeletal proteins (talin), respectively .
  • Potency : Halogenated and bulky substituents (e.g., adamantane in ) correlate with enhanced antiproliferative activity but may increase toxicity .

Biological Activity

N-(2-(4-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide, commonly referred to as 4-Hydroxymelatonin, is a derivative of melatonin that exhibits a range of biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from diverse sources.

Overview

4-Hydroxymelatonin is synthesized from melatonin and is recognized for its potent antioxidant properties. It primarily interacts with melatonin receptors MT1 and MT2, influencing various physiological processes including sleep regulation and oxidative stress response .

Target Receptors

4-Hydroxymelatonin primarily targets:

  • MT1 and MT2 Melatonin Receptors : These receptors are involved in the regulation of circadian rhythms and sleep-wake cycles.

Biochemical Pathways

The synthesis of 4-Hydroxymelatonin involves several enzymatic steps:

  • Tryptophan Decarboxylation : Converts tryptophan into tryptamine.
  • Hydroxylation : Tryptamine is hydroxylated to form serotonin.
  • N-Acetylation : Serotonin is acetylated to produce N-acetylserotonin.
  • Methylation : N-acetylserotonin is further methylated to yield 4-Hydroxymelatonin.

Antioxidant Activity

4-Hydroxymelatonin exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. This activity has been demonstrated in various in vitro studies where it effectively reduced oxidative stress markers.

Anti-inflammatory Effects

The compound also modulates inflammatory responses by inhibiting the transcription factors responsible for pro-inflammatory cytokine production. This suggests potential therapeutic applications in inflammatory diseases .

Antioxidant Efficacy

In a study examining the effects of 4-Hydroxymelatonin on oxidative stress in animal models, it was found to significantly lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Study Model Findings
Study 1Rat ModelReduced MDA levels by 40%
Study 2Mouse ModelIncreased SOD activity by 30%

Sleep Regulation

Research indicates that 4-Hydroxymelatonin may enhance sleep quality through its action on melatonin receptors. In clinical trials, subjects reported improved sleep onset latency and overall sleep quality when administered this compound compared to placebo controls .

Pharmacokinetics

The pharmacokinetics of 4-Hydroxymelatonin are characterized by:

  • Absorption : Rapid absorption with peak plasma concentrations reached within 30–45 minutes.
  • Elimination Half-life : Approximately 45 minutes, indicating a relatively short duration of action which may necessitate multiple dosing for sustained effects .

Q & A

Advanced Research Question

  • In Vitro Assays : Use cell lines (e.g., SH-SY5Y for neuroprotection, MCF-7 for anticancer activity) to measure viability via MTT assays. notes neuroprotective effects in analogs with methoxy-indole motifs .
  • Mechanistic Studies : Probe targets like Bcl-2/Bax ratios (apoptosis) or COX-2 inhibition () via Western blotting or enzymatic assays .
  • Dose-Response Curves : Establish IC50_{50} values; compare to reference drugs (e.g., cisplatin for anticancer studies) .

What strategies resolve contradictions in reported biological activities of indole-derived acetamides?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, shows that 5-methoxy substitution enhances neuroprotection, while 4-chloro groups may reduce bioavailability .
  • Assay Standardization : Address variability in cell lines, incubation times, or solvent controls (e.g., DMSO concentration).
  • Meta-Analysis : Cross-reference multiple studies to identify consensus mechanisms, such as indole-acetamides targeting serotonin receptors or microtubule dynamics .

How can computational tools predict metabolic soft spots and guide analog design?

Advanced Research Question
Tools like MetaSite () simulate cytochrome P450 metabolism by identifying electron-rich regions (e.g., methoxy or hydroxy groups). For example, replacing labile phenethyl groups with fluorophenyl or pyridinyl moieties reduced oxidative metabolism in rat microsomes by 70% . Key steps:

Docking Studies : Predict binding to metabolic enzymes (e.g., CYP3A4).

Metabolic Stability Assays : Validate predictions using human liver microsomes and LC-MS/MS .

What structural modifications enhance the pharmacological profile of this compound?

Advanced Research Question

  • Substituent Engineering :
    • Electron-Withdrawing Groups (EWGs) : 4-Chloro or 4-fluoro substituents () improve metabolic stability but may reduce solubility .
    • Hydrophilic Moieties : Adding hydroxyethoxy side chains () enhances water solubility and bioavailability .
  • Hybrid Molecules : Combining indole with benzodioxole () or triazole () scaffolds broadens target selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(4-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide
Reactant of Route 2
N-(2-(4-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide

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